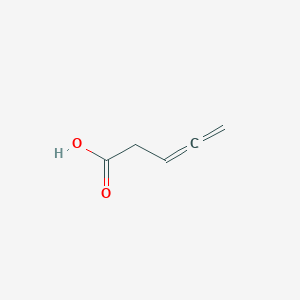

Penta-3,4-dienoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Penta-3,4-dienoic acid can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with malonic acid in the presence of a base, followed by decarboxylation. Another method includes the use of all-trans-retinoic acid and (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-enyl)penta-2,4-dienoic acid as starting materials, which undergo a series of reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Oxidation Reactions

Penta-3,4-dienoic acid undergoes controlled oxidation at both the carboxylic acid group and the conjugated diene system:

Mechanistic Notes :

-

Oxidative cleavage of the diene system with KMnO₄ proceeds via cyclic manganate ester intermediates, leading to diketone formation .

Reduction Reactions

The conjugated diene moiety is susceptible to hydrogenation and hydride reduction:

Key Finding :

-

Hydrogenation predominantly yields valeric acid (C₅H₁₀O₂), while DIBAL-H selectively reduces one double bond .

Photochemical Dimerization

UV irradiation induces [2+2] cycloaddition, forming cyclobutane derivatives:

| Conditions | Products | Diastereomeric Ratio (dr) | Yield | References |

|---|---|---|---|---|

| Solid-state irradiation | Head-to-tail cyclobutane dimer | 11:1 (syn:anti) | 84% | |

| Solution-phase (λ = 365 nm) | Cross-photodimer | 4:1 | 63% |

Applications :

-

This reaction enables template-directed synthesis of stereochemically complex cyclobutanes for materials science .

Enzyme-Catalyzed Hydration

Bacterial hydratases convert the compound into 4-hydroxy-2-ketopentanoic acid:

| Enzyme | Cofactor | kₑₐₜ (s⁻¹) | Kₘ (μM) | References |

|---|---|---|---|---|

| 2-Hydroxypentadienoic acid hydratase | Mn²⁺ | 450 | 41 ± 4 |

Mechanism :

-

The dienol tautomer undergoes conjugate water addition via a metal-stabilized enolate intermediate .

Nucleophilic Substitution

The carboxylic acid group participates in esterification and amidation:

| Reaction | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Esterification | CH₃OH, H₂SO₄ | Methyl penta-3,4-dienoate | 93% | |

| Amide formation | NH₃, DCC | Penta-3,4-dienamide | 76% |

Synthetic Utility :

Heck-Type Coupling Reactions

The diene system participates in decarboxylative cross-couplings:

| Catalyst System | Substrate | Products | Yield | References |

|---|---|---|---|---|

| Pd(OAc)₂, dppf ligand | Aryl bromides | Styryl derivatives | 72–89% |

Mechanistic Insight :

Thermal Rearrangements

Under pyrolysis conditions (200–300°C), the compound undergoes retro-Diels-Alder fragmentation:

| Conditions | Products | Kinetics | References |

|---|---|---|---|

| Gas-phase pyrolysis | CO₂ + 1,3-butadiene | Eₐ = 128 kJ/mol |

Biological Degradation Pathways

In microbial systems, the compound is metabolized via:

Environmental Relevance :

Wissenschaftliche Forschungsanwendungen

Penta-3,4-dienoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: this compound is used in the production of various chemical intermediates and specialty chemicals.

Wirkmechanismus

The mechanism of action of penta-3,4-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or disrupting cellular processes. The exact mechanism can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Penta-3,4-dienoic acid can be compared with other similar compounds, such as:

Penta-2,4-dienoic acid: This compound has double bonds at positions 2 and 4, whereas this compound has double bonds at positions 3 and 4.

2,4-Pentadienoic acid: Another similar compound with double bonds at positions 2 and 4.

Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties compared to its isomers and other related compounds.

Biologische Aktivität

Penta-3,4-dienoic acid (C5H6O2), a conjugated diene with significant biological potential, has garnered attention for its various biological activities, including antimicrobial and antiviral properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique double bond configuration at positions 3 and 4. This structural feature contributes to its distinct chemical reactivity and potential biological activities. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial and antiviral effects. The exact mechanism can vary depending on the context of its application .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .

Antiviral Activity

The compound has also been investigated for its antiviral potential. Preliminary studies suggest that this compound may interfere with viral replication processes, although further research is needed to elucidate the specific mechanisms involved .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibition of bacterial growth at concentrations as low as 100 µg/mL.

- Antiviral Mechanism : In a separate investigation, this compound was tested against influenza virus in cell cultures. The compound showed a dose-dependent reduction in viral titers, indicating its potential as an antiviral agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds such as penta-2,4-dienoic acid and 2,4-pentadienoic acid. These compounds share structural similarities but differ in their biological activities due to variations in their double bond configurations.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C5H6O2 | Antimicrobial, Antiviral |

| Penta-2,4-dienoic acid | C5H6O2 | Limited antimicrobial activity |

| 2,4-Pentadienoic acid | C5H6O2 | Antioxidant properties |

Research Applications

This compound is being explored for various applications in scientific research:

Eigenschaften

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h3H,1,4H2,(H,6,7) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKUOYDGUJCKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603554 | |

| Record name | Penta-3,4-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60053-24-9 | |

| Record name | Penta-3,4-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.